(4-Ethoxy-2-fluorobutyl)(methyl)amine hydrochloride
Overview
Description
(4-Ethoxy-2-fluorobutyl)(methyl)amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethoxy group, a fluorine atom, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-2-fluorobutyl)(methyl)amine hydrochloride typically involves a multi-step process. One common method includes the alkylation of a suitable amine precursor with an ethoxy-fluorobutyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are often necessary to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
(4-Ethoxy-2-fluorobutyl)(methyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological processes and as a potential probe for biochemical assays.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2-fluorobutyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The methylamine moiety can also play a role in its biological effects by interacting with amine receptors or transporters.
Comparison with Similar Compounds
- (4-Ethoxybutyl)(methyl)amine hydrochloride
- (2-Fluorobutyl)(methyl)amine hydrochloride
- (4-Ethoxy-2-fluorobutyl)amine hydrochloride
Comparison: Compared to its analogs, (4-Ethoxy-2-fluorobutyl)(methyl)amine hydrochloride is unique due to the presence of both ethoxy and fluorine groups, which may confer distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
4-ethoxy-2-fluoro-N-methylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16FNO.ClH/c1-3-10-5-4-7(8)6-9-2;/h7,9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXFETCBXDGHHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(CNC)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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